1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-YL)methylpyridinium bromide
Overview
Description
1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-yl)methylpyridinium bromide is a chemical compound known for being an impurity of Donepezil, a highly specific reversible acetylcholinesterase (AChE) inhibitor used to treat moderate to severe Alzheimer’s disease. The compound has a molecular formula of C24H24BrNO3 and a molecular weight of 454.36.
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-YL)methylpyridinium Bromide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission .
Mode of Action
This compound acts as a reversible inhibitor of AChE . It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in an increased concentration of acetylcholine in the synaptic cleft, thereby prolonging its action .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway . The increased concentration of acetylcholine in the synaptic cleft enhances the stimulation of cholinergic receptors. This can lead to various downstream effects depending on the location of these receptors. For instance, in the central nervous system, this could potentially improve cognitive function .
Pharmacokinetics
Similar compounds have been noted to have variable oral activity and a duration of action longer than physostigmine . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and therapeutic efficacy.
Result of Action
The result of the compound’s action is an enhancement of cholinergic transmission due to the increased concentration of acetylcholine. This can lead to improved cognitive function, particularly in conditions characterized by a deficiency in cholinergic transmission, such as Alzheimer’s disease .
Preparation Methods
The synthesis of 1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-yl)methylpyridinium bromide involves several steps. One common method includes the reaction of 1-benzyl-4-(5,6-dimethoxy-1-oxoindan-2-yl)methylpyridine with hydrobromic acid to form the bromide salt. Industrial production methods often involve cGMP (current Good Manufacturing Practice) synthesis workshops, ensuring high purity and quality of the final product.
Chemical Reactions Analysis
1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-yl)methylpyridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrobromic acid, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-yl)methylpyridinium bromide has several scientific research applications:
Chemistry: It is used as a reference standard and impurity in the synthesis and analysis of Donepezil.
Biology: The compound is studied for its interactions with acetylcholinesterase and its potential effects on enzyme activity.
Medicine: Research focuses on its role as an impurity in Donepezil and its potential impact on the efficacy and safety of the drug.
Industry: The compound is used in the quality control and assurance processes during the production of Donepezil.
Comparison with Similar Compounds
1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-yl)methylpyridinium bromide is unique due to its specific structure and role as a Donepezil impurity. Similar compounds include:
1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-yl)methylpiperidine: Another Donepezil impurity with a similar structure but different pharmacological properties.
1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-yl)methylene-1,2,3,4-tetrahydropyridine: A related compound with distinct chemical and biological characteristics.
These compounds share structural similarities but differ in their specific interactions with acetylcholinesterase and their roles in scientific research and industrial applications.
Properties
IUPAC Name |
2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24NO3.BrH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-11,14-15,20H,12-13,16H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDPCJIYDYUWEN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3=CC=[N+](C=C3)CC4=CC=CC=C4)OC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436739 | |
Record name | 1-BENZYL-4-(5,6-DIMETHOXY-1-OXOINDAN-2-YL)METHYLPYRIDINIUM BROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
231283-82-2 | |
Record name | 4-[(2,3-Dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)methyl]-1-(phenylmethyl)pyridinium bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=231283-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-BENZYL-4-(5,6-DIMETHOXY-1-OXOINDAN-2-YL)METHYLPYRIDINIUM BROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)methyl]-1-(phenylmethyl)-, bromide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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